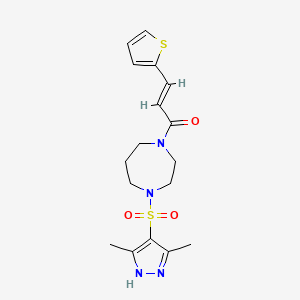

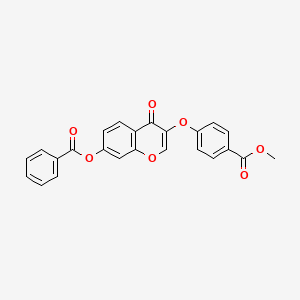

![molecular formula C21H22N4O4S B3018708 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide CAS No. 1448028-16-7](/img/structure/B3018708.png)

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting with the formation of key heterocyclic intermediates. For example, the synthesis of N-(4-piperidinyl)-1H-benzimidazol-2-amines involved cyclodesulfurization followed by alkylation and deprotection steps . Similarly, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs was achieved through chloroacetylation and subsequent reaction with substituted piperazines . These methods could potentially be adapted to synthesize the compound , with appropriate modifications to incorporate the specific substituents.

Molecular Structure Analysis

The molecular structure of the compound includes several functional groups that are likely to influence its biological activity. The piperidine ring is a common feature in many pharmacologically active compounds and can impart significant conformational rigidity to the molecule . The 1,3,4-oxadiazole ring is a heterocycle that has been associated with a variety of biological activities, including anticonvulsant effects . The benzo[d][1,3]dioxole moiety is structurally similar to the benzothiazole ring, which has been shown to interact with biological targets such as COX-2 enzymes .

Chemical Reactions Analysis

The compound's chemical reactivity would be influenced by its functional groups. The acetamide moiety is a common site for bioconjugation and may undergo hydrolysis under physiological conditions. The oxadiazole and thiophene rings could potentially participate in electron-rich aromatic substitution reactions, which might be relevant in the context of its binding to biological targets. The presence of multiple aromatic systems also suggests the possibility of pi-pi interactions with aromatic amino acids in proteins.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of heterocycles and aromatic systems suggests that the compound is likely to be lipophilic, which could influence its absorption and distribution in biological systems. The piperidine nitrogen and the acetamide group may confer some degree of water solubility, which is important for bioavailability . The compound's stability, melting point, and solubility would need to be empirically determined to fully understand its physicochemical profile.

科学的研究の応用

Synthesis and Pharmacological Evaluation

Compounds containing similar structural motifs, such as 1,3,4-oxadiazole and benzothiazole derivatives, have been extensively studied for their synthesis and potential pharmacological activities. For example, a study by Nath et al. (2021) focused on the synthesis and anticonvulsant evaluation of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide. The research demonstrated significant anticonvulsant activity against both maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) screens, indicating the potential of such compounds for anticonvulsant drug development (Nath et al., 2021).

Antimicrobial and Antibacterial Studies

Another research avenue involves the antimicrobial and antibacterial studies of compounds bearing 1,3,4-oxadiazole and acetamide derivatives. Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and evaluated them for antibacterial activity, showing moderate to significant activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Safety and Hazards

特性

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4S/c26-19(22-10-14-1-2-17-18(9-14)28-13-27-17)11-25-6-3-15(4-7-25)20-23-24-21(29-20)16-5-8-30-12-16/h1-2,5,8-9,12,15H,3-4,6-7,10-11,13H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRZOOVZCKKYBSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)CC(=O)NCC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

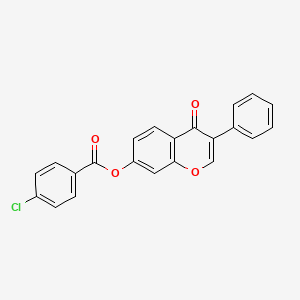

![N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B3018628.png)

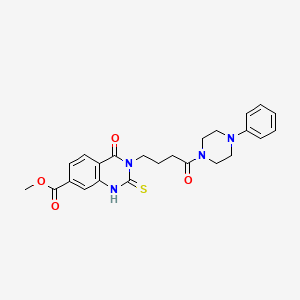

![N-(4-chlorophenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B3018633.png)

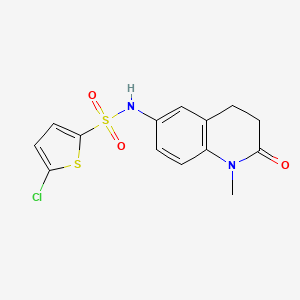

![2,5-Dimethyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]furan-3-carboxamide](/img/structure/B3018636.png)

![2,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3018637.png)

![3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B3018639.png)

![3-(4-Methylphenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B3018641.png)

![3-Chloro-N-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-2-methylbenzenesulfonamide](/img/structure/B3018643.png)